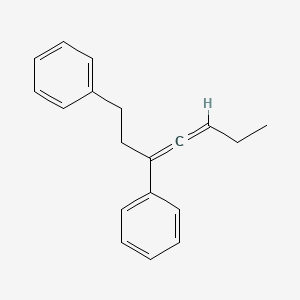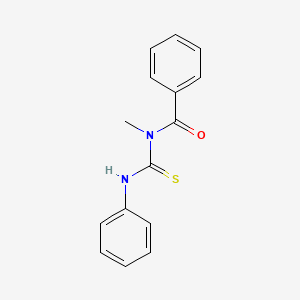![molecular formula C12H9F2NO3 B14356995 1-[2-(Difluoromethoxy)phenyl]-3-methylidenepyrrolidine-2,5-dione CAS No. 96015-83-7](/img/structure/B14356995.png)
1-[2-(Difluoromethoxy)phenyl]-3-methylidenepyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Difluoromethoxy)phenyl]-3-methylidenepyrrolidine-2,5-dione is a chemical compound with a unique structure that includes a difluoromethoxy group attached to a phenyl ring, which is further connected to a pyrrolidine-2,5-dione core
Vorbereitungsmethoden
The synthesis of 1-[2-(Difluoromethoxy)phenyl]-3-methylidenepyrrolidine-2,5-dione typically involves the reaction of 2-(difluoromethoxy)phenyl isocyanate with appropriate precursors under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these reactions using continuous flow processes and optimizing reaction parameters to achieve efficient production.
Analyse Chemischer Reaktionen
1-[2-(Difluoromethoxy)phenyl]-3-methylidenepyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and specific catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[2-(Difluoromethoxy)phenyl]-3-methylidenepyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 1-[2-(Difluoromethoxy)phenyl]-3-methylidenepyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of these targets. The pyrrolidine-2,5-dione core may also play a role in the compound’s overall activity by stabilizing the interaction with the target molecules .
Vergleich Mit ähnlichen Verbindungen
1-[2-(Difluoromethoxy)phenyl]-3-methylidenepyrrolidine-2,5-dione can be compared with other similar compounds, such as:
2-(Difluoromethoxy)phenyl isocyanate: This compound shares the difluoromethoxy group but has different reactivity and applications.
2-(Difluoromethoxy)phenyl isothiocyanate: Similar in structure but contains an isothiocyanate group instead of a pyrrolidine-2,5-dione core.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
96015-83-7 |
|---|---|
Molekularformel |
C12H9F2NO3 |
Molekulargewicht |
253.20 g/mol |
IUPAC-Name |
1-[2-(difluoromethoxy)phenyl]-3-methylidenepyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H9F2NO3/c1-7-6-10(16)15(11(7)17)8-4-2-3-5-9(8)18-12(13)14/h2-5,12H,1,6H2 |
InChI-Schlüssel |
OKRIQRCOESCMPV-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1CC(=O)N(C1=O)C2=CC=CC=C2OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


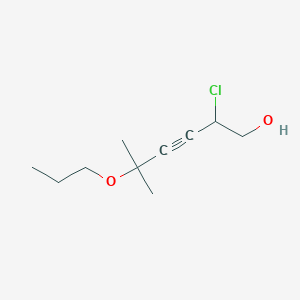
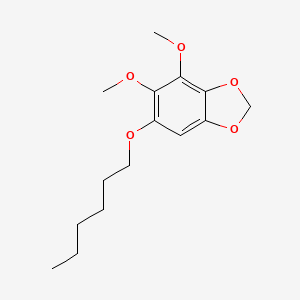
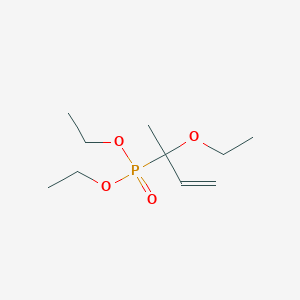
![3-{4-[3-(Dodecyloxy)-3-oxoprop-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B14356926.png)

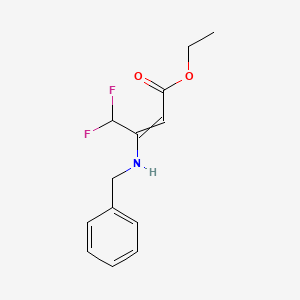
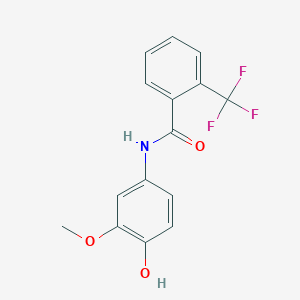
![S-Ethyl methyl[1-(4-methylphenyl)ethyl]carbamothioate](/img/structure/B14356966.png)
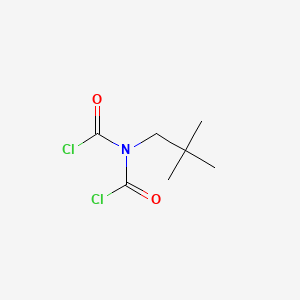
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-methylcarbamate](/img/structure/B14356978.png)
![Benzoic acid,4-butoxy-,4-[(4-butyl-2-methylphenyl)azo]phenyl ester](/img/structure/B14356986.png)
![8-(Butylsulfanyl)-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14357000.png)
